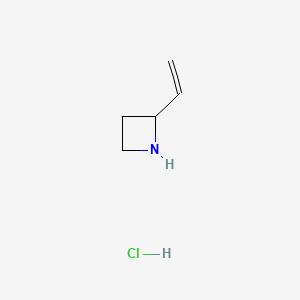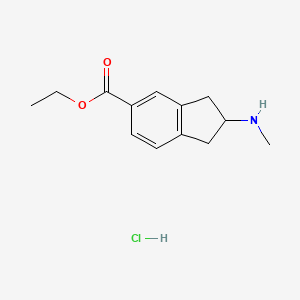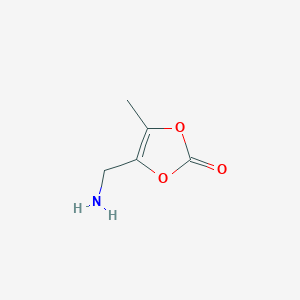
4-(Aminomethyl)-5-methyl-1,3-dioxol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones It is characterized by a dioxolone ring with an aminomethyl group and a methyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2H-1,3-dioxol-2-one with formaldehyde and ammonia, leading to the formation of the aminomethyl derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted dioxolones.
Wissenschaftliche Forschungsanwendungen
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The dioxolone ring structure may also play a role in stabilizing the compound and facilitating its binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one: The compound itself.
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-thione: A sulfur analog with similar properties.
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-amine: An amine derivative with different reactivity.
Uniqueness
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H7NO3 |
|---|---|
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
4-(aminomethyl)-5-methyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C5H7NO3/c1-3-4(2-6)9-5(7)8-3/h2,6H2,1H3 |
InChI-Schlüssel |
WIEGQXSJSQWJCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=O)O1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
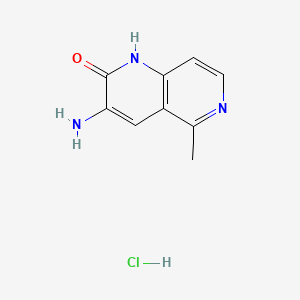
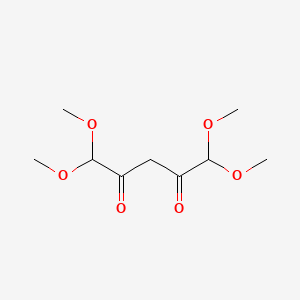
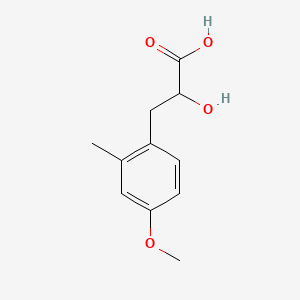
![ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate](/img/structure/B13486865.png)
